1-Bromo-4-(isopropylsulfinyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

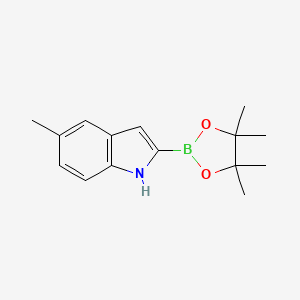

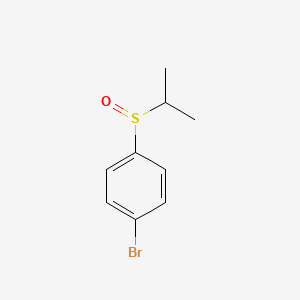

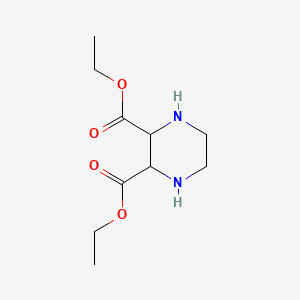

1-Bromo-4-(isopropylsulfinyl)benzene is an organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.16 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 1-Bromo-4-(isopropylsulfinyl)benzene is 1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and any charge or stereochemical information.Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-(isopropylsulfinyl)benzene are not available, brominated benzene compounds are generally involved in electrophilic aromatic substitution reactions . In these reactions, the benzene ring is attacked by an electrophile, resulting in the substitution of a hydrogen atom.Physical And Chemical Properties Analysis

1-Bromo-4-(isopropylsulfinyl)benzene is a solid substance that should be stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación

Benzene Derivatives in Supramolecular Chemistry

Benzene derivatives, like Benzene-1,3,5-tricarboxamide, have been extensively studied for their self-assembly and supramolecular behavior, applicable in nanotechnology, polymer processing, and biomedical fields. Their ability to form one-dimensional, nanometer-sized rod-like structures through hydrogen bonding is particularly valuable for creating advanced materials and devices (Cantekin, de Greef, & Palmans, 2012).

Role in Environmental Science and Toxicology

Benzene and its derivatives are recognized for their environmental impact and toxicological profiles. They have been the focus of studies related to environmental pollution, specifically air and water quality. Understanding the behavior of benzene derivatives, including their degradation and interaction with biological systems, is crucial for environmental monitoring and remediation efforts (Koch & Sures, 2018).

Industrial and Medicinal Chemistry

Research on benzene derivatives has also highlighted their importance in industrial applications and medicinal chemistry. They serve as key intermediates in the synthesis of various organic compounds, including pharmaceuticals, indicating the wide-ranging utility of benzene-based compounds in developing new drugs and therapeutic agents. The study and synthesis of benzene derivatives are foundational in creating compounds with desired biological activities (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Mecanismo De Acción

The mechanism of action for electrophilic aromatic substitution reactions, such as those likely to involve 1-Bromo-4-(isopropylsulfinyl)benzene, typically involves two steps . In the first step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-propan-2-ylsulfinylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPNGNHCUFBRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)

![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)